molecular formula C10H15ClO4S B2591567 Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate CAS No. 2155855-49-3

Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate

Cat. No.: B2591567
CAS No.: 2155855-49-3
M. Wt: 266.74
InChI Key: DISBKZNOBKURQP-UHFFFAOYSA-N
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Description

Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate is a spirocyclic compound characterized by its unique bicyclic structure, combining a six-membered sulfonyl chloride-substituted ring and a smaller three-membered ring. Its molecular formula is C₁₀H₁₅ClO₄S, with a molecular weight of 266.75 g/mol . The compound’s CAS registry number is 2167400-97-5 , and it is classified under EN numbers EN300-378569, EN300-762990, and EN300-126844 . The presence of a chlorosulfonyl group (-SO₂Cl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly for sulfonamide formation or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 6-chlorosulfonylspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4S/c1-15-9(12)8-6-10(8)4-2-7(3-5-10)16(11,13)14/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBKZNOBKURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCC(CC2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate typically involves the reaction of a spirocyclic precursor with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a temperature range of 0-5°C to control the reactivity of the chlorosulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and

Biological Activity

Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C10H13ClO4SC_{10}H_{13}ClO_4S, and it has a molecular weight of approximately 284.73 g/mol. The presence of the chlorosulfonyl group is particularly noteworthy, as it can influence reactivity and biological interactions.

The biological activity of this compound appears to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes, potentially leading to therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications to the spirocyclic core could enhance potency against cancer cell lines. Compounds derived from similar scaffolds have shown significant inhibition of mitochondrial function, leading to reduced ATP production in cancer cells, which is crucial for their survival and proliferation .

Inhibition of Specific Pathways

This compound may also exert effects on signaling pathways such as the Hedgehog pathway, which is implicated in various cancers. Inhibition of this pathway has been linked to reduced tumor growth and metastasis, making it a target for therapeutic intervention .

Case Studies

Several case studies have explored the efficacy of related compounds in preclinical models:

  • Inhibition of Mitochondrial Function : A study on similar compounds demonstrated an IC50 value of around 0.58 μM against pancreatic cancer cells, indicating potent inhibitory effects on mitochondrial respiration, which could be extrapolated to this compound based on structural similarities .
  • Hedgehog Pathway Modulation : Research indicates that inhibitors targeting the Hedgehog signaling pathway can significantly suppress tumor growth in vivo. This compound's structural features suggest it may act similarly, although direct studies are needed for confirmation .

Research Findings Summary Table

Study Biological Activity IC50 Value Target
Study 1Mitochondrial inhibition0.58 μMPancreatic cancer cells
Study 2Hedgehog pathway inhibitionNot specifiedTumor growth suppression

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique spiro configuration allows for:

  • Formation of New Heterocycles : The compound can be used to create various heterocycles through nucleophilic substitution reactions.
  • Development of Catalysts : Research indicates potential applications in developing new catalytic systems due to its reactive chlorosulfonyl group.

Biology

The biological applications of this compound are under investigation, particularly regarding its potential biological activities :

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further exploration in drug development.
  • Enzyme Inhibition : The unique structure may allow it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors for therapeutic use.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its structural features may contribute to the development of new pharmacological agents aimed at treating various diseases.
  • Neurological Disorders : Given its potential interactions with biological targets, there is ongoing research into its efficacy in treating disorders such as Alzheimer's disease and other neurodegenerative conditions.

Case Study 1: Synthesis of Heterocycles

A study demonstrated the successful use of this compound in synthesizing novel heterocyclic compounds through electrophilic substitution reactions. The resulting compounds exhibited promising biological activity against several bacterial strains.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial properties of derivatives synthesized from this compound. These derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating potential applications in antibiotic development.

Comparison with Similar Compounds

Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate

  • Molecular Formula : C₁₁H₁₆F₂O₂
  • Molecular Weight : 218.24 g/mol
  • CAS No.: 1447942-88-2
  • Key Features :
    • Replaces the chlorosulfonyl group with 6,6-difluoro substituents , reducing electrophilicity compared to the target compound.
    • The ethyl ester group (vs. methyl in the target compound) may influence solubility and metabolic stability.
    • Applications: Used in pharmaceutical intermediates for its conformational rigidity and fluorine-enhanced bioavailability .

6-(Methylamino)spiro[2.5]octane-1-carboxylic Acid

  • Molecular Formula: C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • CAS No.: 1824271-64-8
  • The carboxylic acid group (vs. methyl ester) enhances polarity, impacting solubility and reactivity in aqueous environments. Applications: Potential use in peptide mimetics or as a building block for bioactive molecules .

6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane

  • Molecular Formula: C₁₂H₁₄ClNO₃S
  • Molecular Weight : 287.76 g/mol
  • CAS No.: Not explicitly listed (refer to structural data in ).
  • Key Features: Incorporates a 4-chlorophenylsulfonyl group instead of a simple chlorosulfonyl, increasing steric bulk and aromatic interactions. Applications: Likely used in drug discovery for targeting sulfonamide-binding enzymes .

Methyl 2-Azabicyclo[2.2.2]octane-1-carboxylate Hydrochloride

  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.69 g/mol
  • CAS No.: 1343368-57-9
  • Key Features :
    • A bridged bicyclic system (2.2.2) instead of a spiro structure, reducing ring strain but limiting conformational flexibility.
    • The hydrochloride salt enhances water solubility, unlike the neutral sulfonyl chloride in the target compound.
    • Applications: Explored in neurotransmitter analog synthesis due to its rigid amine structure .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Applications
Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate C₁₀H₁₅ClO₄S 266.75 Chlorosulfonyl, methyl ester 2167400-97-5 Sulfonamide synthesis, electrophilic intermediates
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate C₁₁H₁₆F₂O₂ 218.24 Difluoro, ethyl ester 1447942-88-2 Fluorinated drug intermediates
6-(Methylamino)spiro[2.5]octane-1-carboxylic acid C₁₀H₁₇NO₂ 183.25 Methylamino, carboxylic acid 1824271-64-8 Peptide mimetics, bioactive molecules
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane C₁₂H₁₄ClNO₃S 287.76 4-Chlorophenylsulfonyl, oxa-aza N/A Enzyme-targeted drug discovery
Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride C₉H₁₆ClNO₂ 205.69 Bridged amine, hydrochloride 1343368-57-9 Neurotransmitter analogs

Key Research Findings

  • Reactivity : The chlorosulfonyl group in the target compound exhibits higher electrophilicity than fluorine or amine substituents, enabling efficient sulfonylation reactions .
  • Structural Rigidity : Spirocyclic frameworks (e.g., in and ) enhance metabolic stability by restricting conformational mobility, a critical factor in drug design .
  • Solubility : Hydrochloride salts (e.g., ) and carboxylic acid derivatives () show improved aqueous solubility compared to ester or sulfonyl chloride analogs .

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